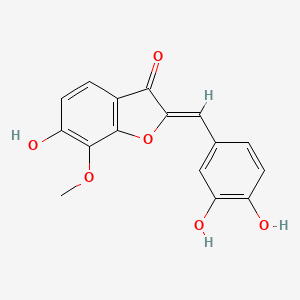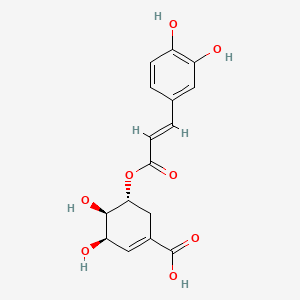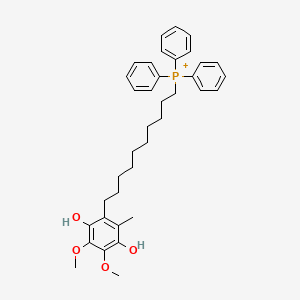
PDE4 inhibitor intermediate 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PDE4 inhibitor intermediate 1 is a chemical compound that serves as a precursor in the synthesis of phosphodiesterase 4 (PDE4) inhibitors. PDE4 inhibitors are a class of drugs that target the enzyme phosphodiesterase 4, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds increase the levels of cAMP, leading to various therapeutic effects, particularly in the treatment of inflammatory and respiratory diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PDE4 inhibitor intermediate 1 typically involves multiple steps, including the formation of key intermediates through various organic reactions. Common synthetic routes may include:
Nucleophilic substitution reactions: These reactions involve the replacement of a leaving group with a nucleophile.
Oxidation and reduction reactions: These reactions are used to modify the oxidation state of the compound, often to introduce or remove functional groups.
Cyclization reactions: These reactions form ring structures, which are often crucial for the biological activity of the final PDE4 inhibitor.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods may involve the use of continuous flow reactors and other advanced technologies to improve efficiency and reduce costs .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the structure of this compound.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or alkanes .
Applications De Recherche Scientifique
PDE4 inhibitor intermediate 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various PDE4 inhibitors.
Biology: Studied for its effects on cellular signaling pathways involving cAMP.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, respiratory conditions, and certain neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mécanisme D'action
The mechanism of action of PDE4 inhibitor intermediate 1 involves its conversion to active PDE4 inhibitors, which then inhibit the enzyme phosphodiesterase 4. This inhibition prevents the breakdown of cAMP, leading to increased levels of cAMP within cells. Elevated cAMP levels result in various downstream effects, including the relaxation of smooth muscle, reduction of inflammation, and modulation of immune responses .
Comparaison Avec Des Composés Similaires
Roflumilast: A selective PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease.
Crisaborole: A PDE4 inhibitor used for atopic dermatitis.
Apremilast: Used for psoriatic arthritis and other inflammatory conditions.
Ibudilast: Investigated for its potential in treating neurological disorders.
Uniqueness: PDE4 inhibitor intermediate 1 is unique in its specific structure and reactivity, which make it an essential precursor in the synthesis of various PDE4 inhibitors.
Propriétés
Formule moléculaire |
C21H29NO5 |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
methyl (3S,4S)-3-acetyl-4-(3-cyclopentyloxy-4-methoxyphenyl)-3-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C21H29NO5/c1-14(23)21(2)13-22(20(24)26-4)12-17(21)15-9-10-18(25-3)19(11-15)27-16-7-5-6-8-16/h9-11,16-17H,5-8,12-13H2,1-4H3/t17-,21-/m0/s1 |
Clé InChI |
YTFBNFMILWHYAP-UWJYYQICSA-N |
SMILES isomérique |
CC(=O)[C@@]1(CN(C[C@H]1C2=CC(=C(C=C2)OC)OC3CCCC3)C(=O)OC)C |
SMILES canonique |
CC(=O)C1(CN(CC1C2=CC(=C(C=C2)OC)OC3CCCC3)C(=O)OC)C |
Synonymes |
GW 3600 GW-3600 GW3600 methyl 3-acetyl-4-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-methyl-1-pyrrolidinecarboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2,6,6-Tetramethyl-4-[[(5S)-8-oxo-9alpha-(3,5-dimethoxy-4-hydroxyphenyl)-5,5aalpha,8abeta,9-tetrahydro-6H,8H-furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-5beta-yl]amino]piperidinooxy]radical](/img/structure/B1241204.png)
![[3-Methyl-1-[[1-oxo-2-[[oxo(2-pyrazinyl)methyl]amino]-3-phenylpropyl]amino]butyl]boronic acid](/img/structure/B1241208.png)











![(3R,4R,5S,8R)-8-decyl-3,4-dihydroxy-2,6-dioxo-1,7-dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1241228.png)
